molecular formula C17H18N4O2 B11461221 2-benzyl-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-benzyl-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11461221
M. Wt: 310.35 g/mol
InChI Key: RJQOTNUYAAKHMD-UHFFFAOYSA-N
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Description

2-Benzyl-5-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate and a suitable carboxylic acid derivative to form the triazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted triazole derivatives.

Scientific Research Applications

2-Benzyl-5-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzyl-5-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one
  • 2-Benzyl-5-{[(4-fluorophenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one
  • 2-Benzyl-5-{[(4-bromophenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one

Uniqueness

2-Benzyl-5-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with certain biological targets, potentially leading to improved efficacy in various applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-benzyl-5-[(4-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H18N4O2/c1-23-15-9-7-14(8-10-15)18-11-16-19-17(22)21(20-16)12-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,19,20,22)

InChI Key

RJQOTNUYAAKHMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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